![molecular formula C15H11NO3 B1211591 N-(6-oxobenzo[c]chromen-3-yl)acetamide CAS No. 7355-92-2](/img/structure/B1211591.png)
N-(6-oxobenzo[c]chromen-3-yl)acetamide
Overview
Description
N-(6-oxobenzo[c]chromen-3-yl)acetamide: is a chemical compound belonging to the class of dibenzo[b,d]pyran derivatives This compound is characterized by the presence of an acetamide group attached to the 3-position of the dibenzo[b,d]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-oxobenzo[c]chromen-3-yl)acetamide typically involves the reaction of 3-acetylcoumarins with appropriate reagents under specific conditions. One common method includes the reaction of 3-acetylcoumarins with malononitrile in ethanol, resulting in the formation of a charge-separated zwitterionic salt . This intermediate can then be further reacted to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(6-oxobenzo[c]chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: N-(6-oxobenzo[c]chromen-3-yl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its activity against specific biological targets and its potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(6-oxobenzo[c]chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid: This compound shares a similar core structure but differs in the functional group attached to the dibenzo[b,d]pyran ring.
6H-Dibenzo[b,d]pyran-1-ol derivatives: These compounds have structural similarities but may exhibit different chemical and biological properties.
Uniqueness: N-(6-oxobenzo[c]chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Q & A
Basic Research Questions
Q. What structural features of N-(6-oxobenzo[c]chromen-3-yl)acetamide are critical for its reactivity in organic synthesis?
The compound’s reactivity is influenced by its fused chromenone core, the acetamide substituent at position 3, and the ketone group at position 6. The electron-withdrawing nature of the ketone enhances electrophilic substitution reactivity, while the acetamide group participates in hydrogen bonding and nucleophilic reactions. Steric effects from the benzo[c]chromen scaffold may limit accessibility to certain reaction sites. Structural analogs in and highlight the importance of substituent positioning for regioselective modifications .
Q. What standard synthetic routes are used to prepare this compound?
A common approach involves multi-step synthesis starting from substituted chromenone precursors. For example, acetylation of a hydroxylated chromenone intermediate using acetyl chloride in dichloromethane with Na₂CO₃ as a base (yield ~58%) . Purification typically employs silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) followed by recrystallization . Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to avoid side products like over-acetylated derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming regiochemistry and hydrogen bonding patterns. Mass spectrometry (ESI/APCI(+)) validates molecular weight, while HPLC ensures purity (>95%) . IR spectroscopy can identify carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for acetamide C=O) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of derivatives be resolved?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Researchers should:
- Perform dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) .
- Compare structural analogs to establish structure-activity relationships (SAR), focusing on substituent effects (e.g., methoxy vs. chloro groups) .
- Validate mechanisms using knock-out models or enzymatic assays (e.g., caspase-3 activation for apoptosis) .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions with targets like topoisomerase II or COX-2. QSAR models trained on chromenone derivatives can prioritize analogs with enhanced lipophilicity (LogP 2.5–3.5) or hydrogen-bonding capacity . Free-energy perturbation (FEP) calculations refine binding energy predictions .
Q. How can multi-step synthesis yields be optimized without compromising purity?
Key strategies include:
- Stepwise temperature control (e.g., 0–25°C for acetylation to prevent diacetyl byproducts) .
- Solvent optimization (e.g., THF for better solubility of intermediates) .
- Catalytic additives (e.g., DMAP for acyl transfers) to accelerate reaction rates .
- Real-time monitoring via TLC or inline FTIR to terminate reactions at optimal conversion .
Q. What methods resolve complex spectral data for novel derivatives?
For ambiguous NMR signals (e.g., overlapping aromatic protons):
- Use ¹H-¹³C HMBC to correlate protons with quaternary carbons .
- Employ NOESY to confirm spatial proximity of substituents .
- Compare experimental HRMS data with theoretical isotopic patterns .
Q. Which in vitro assays are most robust for evaluating anticancer activity?
- Cytotoxicity : MTT assay (IC₅₀ determination in 48–72 hr treatments) .
- Apoptosis : Annexin V/PI staining coupled with caspase-3/7 activation assays .
- Metastasis inhibition : Transwell migration assays with MMP-9/2 expression profiling via Western blot .
- Selectivity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for uncommon derivatives .
- Reaction Scalability : Pilot small-scale reactions (<1 mmol) before scaling to avoid resource waste .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using animal-derived cell lines .
Properties
CAS No. |
7355-92-2 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-(6-oxobenzo[c]chromen-3-yl)acetamide |
InChI |
InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)19-14(12)8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
SXZBHKWBYLGFFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Key on ui other cas no. |
7355-92-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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